molecular formula C20H17ClN2O3S2 B2831575 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide CAS No. 1007035-12-2

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2831575
CAS No.: 1007035-12-2
M. Wt: 432.94
InChI Key: PDWAGIDKNVHHKQ-XDOYNYLZSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the alkyne in the prop-2-yn-1-yl group could undergo addition reactions, and the sulfonyl group could potentially act as a leaving group in substitution reactions .

Scientific Research Applications

Asymmetric Synthesis

  • Cyclosulfamides and thiadiazolidines derivatives, starting from amino acids, have been explored for their roles in asymmetric synthesis, offering practical access to compounds with well-defined configurations. These are valuable tools for constructing chiral molecules, indicating potential utility in synthetic organic chemistry and drug development (Regainia et al., 2000).

Corrosion Inhibition

  • Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. Their ability to offer extra stability and high efficiency suggests potential applications in protecting industrial materials against corrosion (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activities

  • N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have demonstrated sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action. Such findings underscore the therapeutic potential of benzothiazole derivatives in medicine and pharmacology (Zablotskaya et al., 2013).

Green Chemistry Approaches

  • The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides via green chemistry methodologies suggests the environmental benefits and efficiency of newer synthetic routes. Such approaches are crucial for sustainable development in chemical manufacturing (Horishny & Matiychuk, 2020).

Gelation Behavior and Material Science

  • N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, highlighting the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior. This research could inform the design of new materials for various applications, including drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Anticancer Agents

  • Synthesis and evaluation of benzothiazole and benzimidazole-based heterocycles for their anticancer activities indicate the potential of these compounds in developing new anticancer drugs. Their ability to inhibit cancer cell growth demonstrates the importance of benzothiazole derivatives in medicinal chemistry and oncology (Darweesh et al., 2016).

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c1-4-11-23-17-10-7-15(21)12-18(17)27-20(23)22-19(24)14-5-8-16(9-6-14)28(25,26)13(2)3/h1,5-10,12-13H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWAGIDKNVHHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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